- Catalyst-controlled selectivity in the C-H borylation of methane and ethane, Science (Washington, 2016, 351(6280), 1421-1424
Cas no 78782-17-9 (Bis[(pinacolato)boryl]methane)
Bis[(pinacolato)boryl]methane structure
Product Name:Bis[(pinacolato)boryl]methane
CAS番号:78782-17-9
MF:C13H26B2O4
メガワット:267.965144634247
MDL:MFCD27977747
CID:1062463
PubChem ID:11311685
Update Time:2024-10-27
Bis[(pinacolato)boryl]methane 化学的及び物理的性質
名前と識別子
-
- Bis[(pinacolato)boryl]methane
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane
- 4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
- 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
- Bis((pinacolato)boryl)methane
- Methylenedi(boronic Acid Pinacol Ester)
- AMY1128
- SY040252
- DS-11521
- CS-0153823
- 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- FT-0663384
- 1,3,2-Dioxaborolane, 2,2'-methylenebis[4,4,5,5-tetramethyl-
- EN300-214736
- H10252
- AKOS027324523
- SCHEMBL10001281
- A914795
- 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
- DTXSID80462021
- 78782-17-9
- MFCD27977747
- B4103
- 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane;
-
- MDL: MFCD27977747
- インチ: 1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3
- InChIKey: MQYZGGWWHUGYDR-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1CB1OC(C)(C)C(C)(C)O1
計算された属性
- せいみつぶんしりょう: 268.20200
- どういたいしつりょう: 268.2017196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.9Ų
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 51.0 to 55.0 deg-C
- ふってん: 272.0±23.0 °C at 760 mmHg
- フラッシュポイント: 華氏度:>230°F
摂氏度:>110°C - PSA: 36.92000
- LogP: 2.71000
Bis[(pinacolato)boryl]methane セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 22-37/39
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Bis[(pinacolato)boryl]methane 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039366-5g |
Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane |
78782-17-9 | 95% | 5g |
$384.13 | 2023-09-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25905-1g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 97% | 1g |
193.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25905-5g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 97% | 5g |
578.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25905-10g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 97% | 10g |
1155.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25905-25g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 97% | 25g |
2888.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152717-1G |
Bis[(pinacolato)boryl]methane |
78782-17-9 | >95.0%(GC) | 1g |
¥202.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152717-5G |
Bis[(pinacolato)boryl]methane |
78782-17-9 | >95.0%(GC) | 5g |
¥360.90 | 2023-09-04 | |
| TRC | B522750-100mg |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B522750-500mg |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 500mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B522750-2.5g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 2.5g |
$ 224.00 | 2023-04-18 |
Bis[(pinacolato)boryl]methane 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ; 14 h, 3500 kPa, 150 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
リファレンス
Copper-Catalyzed/Promoted Cross-coupling of gem-Diborylalkanes with Nonactivated Primary Alkyl Halides: An Alternative Route to Alkylboronic Esters
,
Organic Letters,
2014,
16(24),
6342-6345
合成方法 3
はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 20 min, -78 °C; 2.5 h, -78 °C
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -55 °C; -55 °C → rt
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -55 °C; -55 °C → rt
リファレンス
Enantio- and Diastereoselective Synthesis of 1,2-Hydroxyboronates through Cu-Catalyzed Additions of Alkylboronates to Aldehydes
,
Journal of the American Chemical Society,
2015,
137(19),
6176-6179
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
リファレンス
Base-promoted, deborylative secondary alkylation of N-heteroaromatic N-oxides with internal gem-bis[(pinacolato)boryl]alkanes: a facile derivatization of 2,2'-bipyridyl analogues
,
Chemical Communications (Cambridge,
2017,
53(54),
7573-7576
合成方法 5
はんのうじょうけん
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ; 16 h, 3447 kPa, 150 °C
リファレンス
- Catalytic borylation of methane, Science (Washington, 2016, 351(6280), 1424-1427
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Benzene
リファレンス
Addition Reactions of Bis(pinacolato)diborane(4) to Carbonyl Enones and Synthesis of (pinacolato)2BCH2B and (pinacolato)2BCH2CH2B by Insertion and Coupling
,
Organometallics,
2001,
20(18),
3962-3965
合成方法 7
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide , Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 80 °C
リファレンス
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
,
Catalysis Science & Technology,
2023,
13(1),
147-156
合成方法 8
はんのうじょうけん
1.1 Catalysts: Cupric chloride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 10 min, rt
1.3 1 h, 60 °C
1.2 Reagents: Potassium methoxide ; 10 min, rt
1.3 1 h, 60 °C
リファレンス
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
,
ACS Catalysis,
2016,
6(12),
8332-8335
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
リファレンス
Direct Light-Enabled Access to α-Boryl Radicals: Application in the Stereodivergent Synthesis of Allyl Boronic Esters
,
Angewandte Chemie,
2023,
62(34),
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
リファレンス
Direct light-enabled access to α-boryl radicals: application in the stereodivergent synthesis of allyl boronic esters
,
ChemRxiv,
2023,
1,
1-9
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, rt
リファレンス
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates
,
Journal of the American Chemical Society,
2014,
136(18),
6534-6537
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
リファレンス
A Boron Alkylidene-Alkene Cycloaddition Reaction: Application to the Synthesis of Aphanamal
,
Angewandte Chemie,
2017,
56(38),
11485-11489
合成方法 13
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
リファレンス
Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis
,
Journal of the American Chemical Society,
2014,
136(30),
10581-10584
合成方法 14
はんのうじょうけん
1.1 Catalysts: Cupric chloride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 10 min, rt; 60 °C
1.2 Reagents: Potassium methoxide ; 10 min, rt; 60 °C
リファレンス
A site-selective and stereospecific cascade Suzuki-Miyaura annulation of alkyl 1,2-bisboronic esters and 2,2'-dihalo 1,1'-biaryls
,
Chemical Communications (Cambridge,
2021,
57(32),
3909-3912
合成方法 15
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt; 24 h, rt
リファレンス
Enantiomerically Enriched Tris(boronates): Readily Accessible Conjunctive Reagents for Asymmetric Synthesis
,
Journal of the American Chemical Society,
2014,
136(46),
16140-16143
合成方法 16
はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ; 6 h, 50 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
リファレンス
Electrooxidative Activation of B-B Bond in B2cat2: Access to gem-Diborylalkanes via Paired Electrolysis
,
Angewandte Chemie,
2023,
62(14),
合成方法 17
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt
リファレンス
Synthesis of a Biomimetic Tetracyclic Precursor of Aspochalasins and Formal Synthesis of Trichoderone A
,
Organic Letters,
2021,
23(15),
5755-5760
合成方法 18
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) , Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ; 24 h, 80 °C
リファレンス
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
,
Green Chemistry,
2020,
22(9),
2799-2803
合成方法 19
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
リファレンス
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
,
Journal of the American Chemical Society,
2017,
139(2),
976-984
合成方法 20
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
リファレンス
Organophotocatalytic N-O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform
,
ACS Catalysis,
2022,
12(16),
10047-10056
合成方法 21
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
リファレンス
Organophotocatalytic N-O bond cleavage of Weinreb amides: mechanism-guided evolution of a PET to ConPET platform
,
ChemRxiv,
2022,
1,
1-15
合成方法 22
はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Manganese dibromide Solvents: 1,2-Dimethoxyethane ; 10 h
1.2 4 h, rt
1.2 4 h, rt
リファレンス
Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides
,
Journal of the American Chemical Society,
2016,
138(19),
6139-6142
Bis[(pinacolato)boryl]methane Raw materials
- Methoxyboronic acid pinacol ester
- 2,3-Dimethylbutane-2,3-diol
- 2-Iodomethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- Dibromomethane
Bis[(pinacolato)boryl]methane Preparation Products
Bis[(pinacolato)boryl]methane サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
注文番号:LE18096
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:17
価格 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
注文番号:A914795
在庫ステータス:in Stock
はかる:500g/100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 12:53
価格 ($):1089.0/294.0
Email:sales@amadischem.com
Bis[(pinacolato)boryl]methane 関連文献
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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